3-(4-Chlorophenyl)-7-(4-ethylpiperazin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(4-Chlorophenyl)-7-(4-ethylpiperazin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine” belongs to the class of organic compounds known as n-arylpiperazines . These are organic compounds containing a piperazine ring where the nitrogen ring atom carries an aryl group .
Molecular Structure Analysis
The molecular structure of similar compounds is built up of organic layers formed by the strong connection between the molecules by hydrogen bonds of type N—H O . These layers are linked through N—H O hydrogen bonds and C—H O interactions or C—I N halogen bonding, leading to the formation of a three-dimensional network .Scientific Research Applications
Biological Activity and CB2 Receptor Interaction
A study explored the biological activity of oxazolo[5,4-d]pyrimidines, which are structurally similar to the compound . These compounds were evaluated for their activity towards cannabinoid receptors CB1/CB2. Certain compounds, including derivatives closely related to the specified chemical, exhibited significant binding affinity and selectivity for CB2 receptors, behaving as competitive neutral antagonists. These findings suggest potential applications in targeting CB2 receptors for therapeutic purposes (Tuo et al., 2018).
Anticancer Properties
A study on a derivative of pyrazolo[1,5-a]pyrimidine demonstrated moderate anticancer activity. This research suggests that similar compounds, including the one you're interested in, might have potential applications in cancer treatment, considering their structural similarities (Lu Jiu-fu et al., 2015).
Antibacterial Activities
Compounds structurally related to 3-(4-Chlorophenyl)-7-(4-ethylpiperazin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine have been shown to possess slight to moderate activity against various microorganisms, including Bacillus subtilis and Escherichia coli. This indicates the potential of these compounds in developing new antibacterial agents (Atta et al., 2011).
Antimicrobial and Antifungal Activities
Further supporting its potential in antimicrobial applications, other derivatives of pyrazolo[1,5-a]pyrimidine have shown effective antifungal abilities against various phytopathogenic fungi. This suggests that the compound could be explored for similar antimicrobial and antifungal properties (Zhang et al., 2016).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to be potent against cholinesterase enzymes (ache and bche) .
Mode of Action
It can be inferred from similar compounds that it may interact with its targets, possibly inhibiting the action of cholinesterase enzymes .
Pharmacokinetics
Its solubility in methanol suggests that it may have good bioavailability.
Properties
IUPAC Name |
3-(4-chlorophenyl)-7-(4-ethylpiperazin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5/c1-3-23-8-10-24(11-9-23)18-12-14(2)22-19-17(13-21-25(18)19)15-4-6-16(20)7-5-15/h4-7,12-13H,3,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBLZSSGOPDOHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC(=NC3=C(C=NN23)C4=CC=C(C=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.